![molecular formula C35H41ClN4O4 B1312713 Carbamic acid, [3-[[(1R)-1-[7-chloro-3,4-dihydro-4-oxo-3-(phenylmethyl)-2-quinazolinyl]-2-methylpropyl](4-methylbenzoyl)amino]propyl]-, 1,1-dimethylethyl ester CAS No. 587881-28-5](/img/structure/B1312713.png)
Carbamic acid, [3-[[(1R)-1-[7-chloro-3,4-dihydro-4-oxo-3-(phenylmethyl)-2-quinazolinyl]-2-methylpropyl](4-methylbenzoyl)amino]propyl]-, 1,1-dimethylethyl ester
Descripción general
Descripción
Carbamic acid, [3-[[(1R)-1-[7-chloro-3,4-dihydro-4-oxo-3-(phenylmethyl)-2-quinazolinyl]-2-methylpropyl](4-methylbenzoyl)amino]propyl]-, 1,1-dimethylethyl ester is a useful research compound. Its molecular formula is C35H41ClN4O4 and its molecular weight is 617.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality Carbamic acid, [3-[[(1R)-1-[7-chloro-3,4-dihydro-4-oxo-3-(phenylmethyl)-2-quinazolinyl]-2-methylpropyl](4-methylbenzoyl)amino]propyl]-, 1,1-dimethylethyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Carbamic acid, [3-[[(1R)-1-[7-chloro-3,4-dihydro-4-oxo-3-(phenylmethyl)-2-quinazolinyl]-2-methylpropyl](4-methylbenzoyl)amino]propyl]-, 1,1-dimethylethyl ester including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
1. Synthesis and Microbial Reduction
A notable application of this compound involves its use in the synthesis of chiral intermediates for HIV protease inhibitors, such as Atazanavir. The diastereoselective reduction of this compound, using microbial cultures, has been a focal point of research. Rhodococcus, Brevibacterium, and Hansenula strains have been particularly effective in reducing it to its alcohol form with high diastereomeric purity and enantiomeric excess, which is crucial for pharmaceutical applications (Patel, Chu, & Mueller, 2003).
2. Biocatalytic Synthesis
This compound has also been studied in the context of biocatalytic synthesis, again emphasizing its role in the preparation of HIV protease inhibitors. In these studies, the synthesis process was optimized to achieve high reaction yields and optical purity, which is critical in creating effective pharmaceutical agents (Patel, 1999).
3. Quinazoline Carboxylic Acids Synthesis
Another research focus is the synthesis of quinazoline carboxylic acids. This includes a study on an easy route to create various quinazoline and benzotriazin derivatives, showcasing the versatility of this compound in creating a range of bioactive molecules (Süsse & Johne, 1985).
4. Development of Antiviral and Antihypertensive Drugs
In addition to HIV protease inhibitors, this compound has been used in the development of antiviral and antihypertensive drugs. The synthesis involves reductive amination and the use of microbial cultures, highlighting the compound's utility in diverse therapeutic areas (Patel, 1999).
5. Enantioselective Preparation
Research has also been conducted on the enantioselective preparation of various compounds, utilizing carbamic acid derivatives. This highlights its role in creating specific stereoisomers of pharmaceutical substances, which can have significant implications for their efficacy and safety (Goss, Dai, Lou, & Schaus, 2009).
Propiedades
IUPAC Name |
tert-butyl N-[3-[[(1R)-1-(3-benzyl-7-chloro-4-oxoquinazolin-2-yl)-2-methylpropyl]-(4-methylbenzoyl)amino]propyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H41ClN4O4/c1-23(2)30(31-38-29-21-27(36)17-18-28(29)33(42)40(31)22-25-11-8-7-9-12-25)39(32(41)26-15-13-24(3)14-16-26)20-10-19-37-34(43)44-35(4,5)6/h7-9,11-18,21,23,30H,10,19-20,22H2,1-6H3,(H,37,43)/t30-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCSJTRHNJQALDQ-SSEXGKCCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N(CCCNC(=O)OC(C)(C)C)C(C2=NC3=C(C=CC(=C3)Cl)C(=O)N2CC4=CC=CC=C4)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)N(CCCNC(=O)OC(C)(C)C)[C@@H](C2=NC3=C(C=CC(=C3)Cl)C(=O)N2CC4=CC=CC=C4)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H41ClN4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
617.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-tert-butyl (3-(N-(1-(3-benzyl-7-chloro-4-oxo-3,4-dihydroquinazolin-2-yl)-2-methylpropyl)-4-methylbenzamido)propyl)carbamate | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

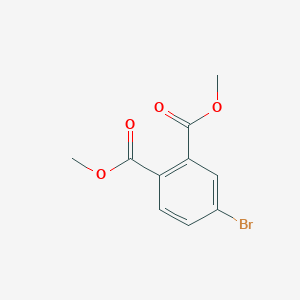
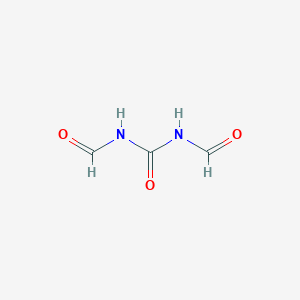
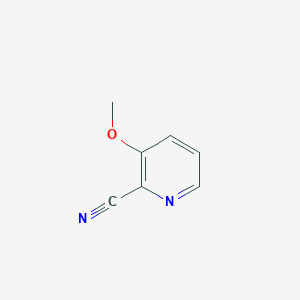
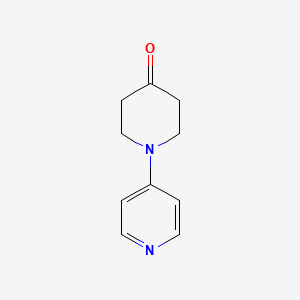
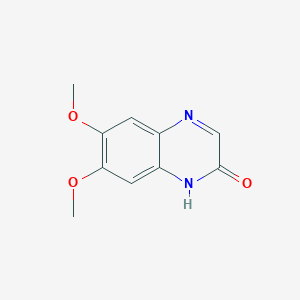
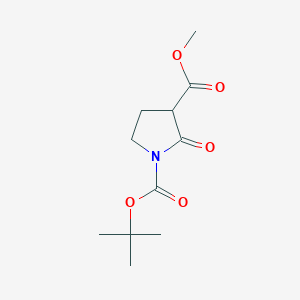
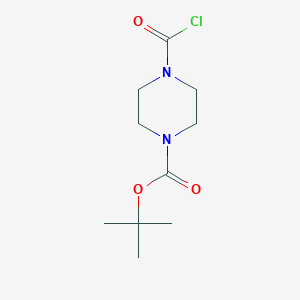
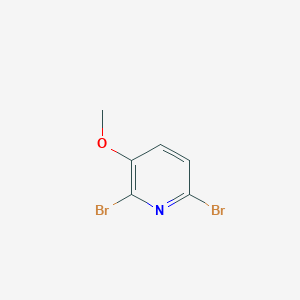
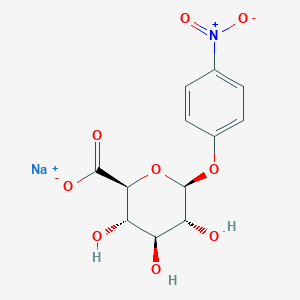
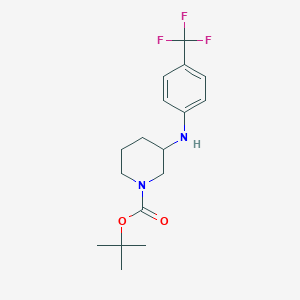
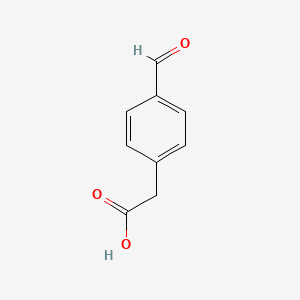
![3H-Benzo[e]indole](/img/structure/B1312658.png)
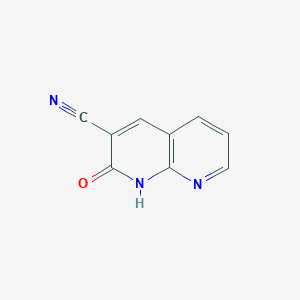
![4H-Imidazo[4,5,1-IJ]quinoline-2,6(1H,5H)-dione](/img/structure/B1312661.png)